7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylic acid ethyl ester (CPCCOEt) is a non-competitive antagonist selective for the metabotropic glutamate receptor subtype 1 (mGluR1). [, ] It has been extensively used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes. [, , , , , , , , , , , , , , , , , ] It is classified as a non-competitive antagonist because it does not compete with glutamate for binding to the receptor but instead inhibits receptor signaling by binding to a distinct allosteric site. [, ] CPCCOEt has been instrumental in elucidating the role of mGluR1 in neuronal excitability, synaptic plasticity, and neuroprotection. [, , , ]
The synthesis of CPCCOEt involves several key steps, typically starting from readily available precursors. The general synthetic route includes:
Technical parameters such as reaction temperatures, solvent choices, and catalyst types can significantly influence yield and purity during synthesis. For example, using solvents like dichloromethane or ethanol under reflux conditions may optimize the reaction rates and product formation .
CPCCOEt participates in various chemical reactions primarily related to its role as a receptor antagonist. Notably:
The compound's IC50 value for mGluR1 is approximately 6.5 µM, indicating its potency as an antagonist without affecting other metabotropic receptor subtypes significantly .
CPCCOEt operates through a non-competitive antagonistic mechanism at the mGluR1 receptor. This means that it binds to the receptor but does not block the binding site for glutamate directly; instead, it alters the receptor's conformation or function upon glutamate binding. Key aspects include:
CPCCOEt exhibits several notable physical and chemical properties:
These properties are critical for determining appropriate experimental conditions when utilizing CPCCOEt in research applications .
CPCCOEt has diverse applications within scientific research, particularly in neuroscience:
Metabotropic glutamate receptors constitute a distinct family within the G protein-coupled receptor superfamily, classified into three groups based on sequence homology, pharmacological properties, and downstream signaling pathways. Group I specifically comprises metabotropic glutamate receptor 1 and metabotropic glutamate receptor 5 subtypes, which are primarily coupled to Gq/G11 proteins. Activation of these receptors stimulates phospholipase Cβ, triggering phosphoinositide hydrolysis and subsequent intracellular calcium mobilization [9]. These receptors exhibit a characteristic structural organization featuring a large extracellular venus flytrap domain that binds glutamate and a heptahelical transmembrane domain responsible for G protein coupling [3] [9].
Group I receptors are predominantly localized to postsynaptic densities in key brain regions including the hippocampus, cerebellum, cerebral cortex, and striatum. Within neuronal circuits, they modulate synaptic transmission and plasticity through both direct postsynaptic effects and presynaptic regulation of neurotransmitter release. Their pivotal roles in synaptic integration, neuronal excitability, and long-term plasticity events position them as critical regulators of information processing in the central nervous system. Dysregulation of Group I signaling has been implicated in numerous neurological and psychiatric disorders, highlighting their therapeutic significance [8] [9].
The discovery of 7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester (CPCCOEt) in the mid-1990s represented a paradigm shift in metabotropic glutamate receptor pharmacology. Prior to its identification, research focused predominantly on amino acid-based orthosteric ligands that competed with glutamate for binding in the extracellular domain. CPCCOEt emerged from a novel chemical series identified through high-throughput screening efforts, with its initial characterization published by Annoura and colleagues in 1996 [1] [4].
This compound demonstrated a unique pharmacological profile as the first potent metabotropic glutamate receptor 1 antagonist that did not compete with glutamate binding. Hermans and colleagues (1998) subsequently confirmed its reversible, non-competitive mechanism using phosphoinositide hydrolysis assays in Chinese hamster ovary cells expressing human metabotropic glutamate receptor 1α. Unlike conventional antagonists, CPCCOEt reduced the maximal efficacy of glutamate without altering its half-maximal effective concentration, consistent with allosteric modulation rather than direct binding site competition [5]. This seminal work established CPCCOEt as a foundational pharmacological tool for distinguishing metabotropic glutamate receptor 1-mediated functions from those mediated by metabotropic glutamate receptor 5 and other glutamate receptor subtypes.
CPCCOEt belongs to the 7-(hydroxyimino)cyclopropachromen-1a-carboxylate class of compounds characterized by a tricyclic structure featuring a fused chromene (benzopyran) core with a cyclopropane ring and an ethyl ester moiety at the 1a-position. Its systematic chemical name is (−)-ethyl (7E)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate, with a molecular weight of 247.25 g/mol and the molecular formula C₁₃H₁₃NO₄ [2] [8].
Table 1: Structural Characteristics of CPCCOEt
Characteristic | Description |
---|---|
Chemical Class | Chromene derivative with cyclopropane ring |
Core Scaffold | 7-Oxyimino-1,7a-dihydrocyclopropa[b]chromene |
Key Functional Groups | Ethyl ester, hydroxyimino |
Stereochemistry | Chiral center at cyclopropane ring junction |
Molecular Formula | C₁₃H₁₃NO₄ |
Molecular Weight | 247.25 g/mol |
PubChem CID | 6278000 |
The chromen scaffold provides structural rigidity essential for receptor interaction, while the ethyl ester moiety contributes to membrane permeability. Structure-activity relationship studies revealed that minor modifications to the cyclopropane ring or ethyl ester significantly reduce metabotropic glutamate receptor 1 affinity. Crystallographic and mutagenesis studies later identified Thr⁸¹⁵ and Ala⁸¹⁸ within transmembrane helix VII as critical residues for CPCCOEt binding, confirming its action within the heptahelical domain rather than the orthosteric binding site [1] [4]. This topological distinction from glutamate binding sites explains its non-competitive mechanism and subtype selectivity.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7